molecular formula C24H22ClF3N2O3S B2952581 methyl 6-benzyl-2-[3-(trifluoromethyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride CAS No. 1216385-54-4

methyl 6-benzyl-2-[3-(trifluoromethyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride

Cat. No.: B2952581
CAS No.: 1216385-54-4
M. Wt: 510.96
InChI Key: OPRMRCFWGCCTDJ-UHFFFAOYSA-N
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Description

Methyl 6-benzyl-2-[3-(trifluoromethyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride is a complex organic compound with a molecular formula of C24H22ClF3N2O3S and a molecular weight of 510.96 This compound is notable for its unique structure, which includes a trifluoromethyl group, a benzamido group, and a thieno[2,3-c]pyridine core

Preparation Methods

The synthesis of methyl 6-benzyl-2-[3-(trifluoromethyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride typically involves multiple steps, including the formation of the thieno[2,3-c]pyridine core, the introduction of the benzamido group, and the addition of the trifluoromethyl group. The specific synthetic routes and reaction conditions can vary, but common methods include:

    Formation of the Thieno[2,3-c]pyridine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Benzamido Group: This can be achieved through amide bond formation reactions, typically using reagents like benzoyl chloride and an appropriate amine.

    Addition of the Trifluoromethyl Group: This step may involve the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions

Chemical Reactions Analysis

Methyl 6-benzyl-2-[3-(trifluoromethyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. .

Scientific Research Applications

Methyl 6-benzyl-2-[3-(trifluoromethyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and chemical processes, particularly in the field of advanced materials and catalysis

Mechanism of Action

The mechanism of action of methyl 6-benzyl-2-[3-(trifluoromethyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Methyl 6-benzyl-2-[3-(trifluoromethyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride can be compared with other similar compounds, such as:

    Methyl 3-(trifluoromethyl)pyrazine-2-carboxylate: This compound also contains a trifluoromethyl group and is used in similar applications.

    6-Methyl-2,3-bis-(trifluoromethyl)pyridine: This compound has a similar pyridine core and is used in various chemical reactions and applications.

    Trifluoromethylpyridine Derivatives: These compounds share the trifluoromethyl group and are known for their diverse chemical reactivity and applications in pest control and other fields.

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research and industry.

Properties

IUPAC Name

methyl 6-benzyl-2-[[3-(trifluoromethyl)benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21F3N2O3S.ClH/c1-32-23(31)20-18-10-11-29(13-15-6-3-2-4-7-15)14-19(18)33-22(20)28-21(30)16-8-5-9-17(12-16)24(25,26)27;/h2-9,12H,10-11,13-14H2,1H3,(H,28,30);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPRMRCFWGCCTDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC2=C1CCN(C2)CC3=CC=CC=C3)NC(=O)C4=CC(=CC=C4)C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22ClF3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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